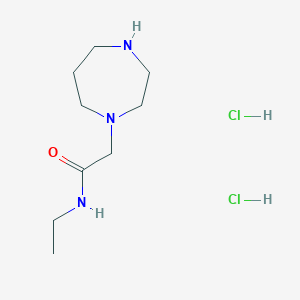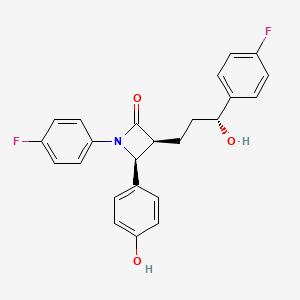![molecular formula C14H9F3N2 B1451884 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole CAS No. 380639-07-6](/img/structure/B1451884.png)
2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole
Descripción general
Descripción
The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is a type of imidazole derivative. Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry . This compound is part of a class of TRPV1 antagonists constructed on a benzo[d]imidazole platform .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles can be achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular weight of “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is 212.17 . The InChI code is 1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H, (H,14,15) .Chemical Reactions Analysis
The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is part of a class of TRPV1 antagonists constructed on a benzo[d]imidazole platform . The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthetize imidazole-based medicinal molecules .Physical And Chemical Properties Analysis
The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” has a molecular weight of 212.17 . Its IUPAC name is 2-[2-(trifluoromethyl)phenyl]-1H-imidazole .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Evaluation
A study by Menteşe et al. (2013) demonstrated the use of 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives in the synthesis of compounds with significant lipase inhibition and antioxidant activities. The process involved microwave-assisted synthesis, offering a rapid and efficient method to produce these derivatives (Menteşe et al., 2013).
Antimicrobial and Antituberculosis Applications
Jadhav et al. (2009) synthesized novel 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives. These compounds demonstrated promising preliminary in-vitro antibacterial activity against various pathogens and significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Jadhav et al., 2009).
Use in OLEDs
Zhou et al. (2021) explored the application of benzo[d]imidazole-functionalized triazatruxenes as emitting materials for solution-processed non-doped organic light-emitting diodes (OLEDs). The study focused on the synthesis of compounds with excellent thermal stability and good solubility, leading to significant improvements in electroluminescence performance (Zhou et al., 2021).
Potential in Non-linear Optical Materials
Manikandan et al. (2019) synthesized and characterized benzimidazole derivatives showing potential as organic non-linear optical (NLO) materials. The study highlights their substantial molecular hyperpolarizabilities and microscopic NLO behavior, making them suitable for various NLO device applications (Manikandan et al., 2019).
Application in Corrosion Inhibition
Prashanth et al. (2021) synthesized imidazole derivatives, including those with a benzo[d]imidazole moiety, which demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions. The study utilized microwave irradiation for synthesis and highlighted the strong adsorption properties of these molecules (Prashanth et al., 2021).
Potential as Anticancer Agents
Karthikeyan et al. (2017) synthesized a series of substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters, evaluating their antiproliferative effects against breast cancer cell lines. The study found several compounds exhibiting significant antiproliferative effects, highlighting the potential of these compounds as anti-breast cancer agents (Karthikeyan et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-6-2-1-5-9(10)13-18-11-7-3-4-8-12(11)19-13/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKGAMTULBUVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



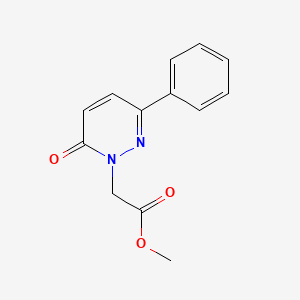
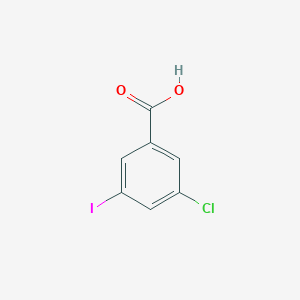
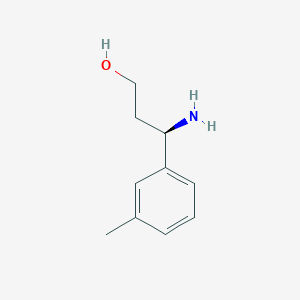


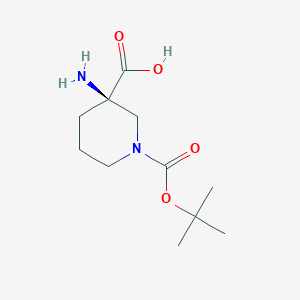
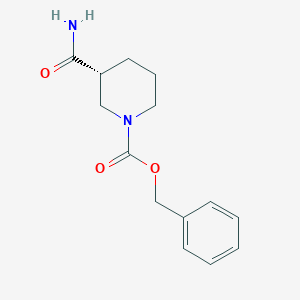
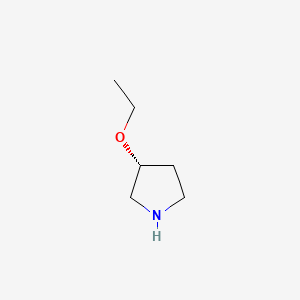

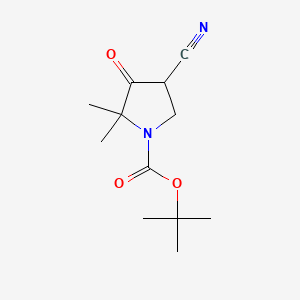
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
